molecular formula C8H15Cl2N3OS B2412557 4-(Dimethylaminosulfonimidoyl)aniline;dihydrochloride CAS No. 2172018-82-3

4-(Dimethylaminosulfonimidoyl)aniline;dihydrochloride

Cat. No.: B2412557
CAS No.: 2172018-82-3
M. Wt: 272.19
InChI Key: WUXJDNLQDYKJTG-UHFFFAOYSA-N
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Description

4-(Dimethylaminosulfonimidoyl)aniline;dihydrochloride is a chemical compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a dimethylaminosulfonimidoyl group attached to the aniline ring, and it is commonly used in various scientific research and industrial applications.

Properties

IUPAC Name

4-(dimethylaminosulfonimidoyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS.2ClH/c1-11(2)13(10,12)8-5-3-7(9)4-6-8;;/h3-6,10H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXJDNLQDYKJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylaminosulfonimidoyl)aniline;dihydrochloride typically involves the reaction of aniline derivatives with dimethylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylaminosulfonimidoyl)aniline;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylaminosulfonimidoyl)aniline;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 4-(Dimethylaminosulfonimidoyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-p-phenylenediamine: A related compound with similar chemical properties and applications.

    N,N-Dimethyl-1,4-phenylenediamine: Another similar compound used in organic synthesis and industrial applications.

Uniqueness

4-(Dimethylaminosulfonimidoyl)aniline;dihydrochloride is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other substituted anilines. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.

Biological Activity

4-(Dimethylaminosulfonimidoyl)aniline; dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound 4-(Dimethylaminosulfonimidoyl)aniline; dihydrochloride is characterized by the presence of a dimethylamino group and a sulfonamide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C10_{10}H14_{14}Cl2_2N2_2O2_2S
  • CAS Number: 2172018-82-3

The biological activity of 4-(Dimethylaminosulfonimidoyl)aniline is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis.
  • Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of carbonic anhydrase

Case Studies

Several studies have investigated the biological effects of 4-(Dimethylaminosulfonimidoyl)aniline; dihydrochloride, providing insights into its therapeutic potential.

  • Antimicrobial Study:
    • A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of cell wall integrity, leading to cell lysis.
  • Cancer Cell Line Analysis:
    • Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 100 µM). Flow cytometry analysis revealed an increase in apoptotic cells, suggesting its potential as an anticancer agent.
  • Enzymatic Activity Assessment:
    • In vitro assays showed that 4-(Dimethylaminosulfonimidoyl)aniline inhibited carbonic anhydrase activity with an IC50 value of 30 µM, highlighting its potential use in conditions where modulation of acid-base balance is necessary.

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